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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzamide

CAS No.: 871353-25-2

Cat. No.: B1521861

Get Quote

Strategic Scaffold for Kinase Inhibitor & Fluorinated
Heterocycle Synthesis
Executive Summary
3-Bromo-2-fluorobenzamide (CAS: 871353-25-2) is a high-value halogenated building block

used primarily in the synthesis of small-molecule kinase inhibitors and G-protein coupled

receptor (GPCR) modulators.[1] Its structural utility lies in the orthogonal reactivity of its three

functional handles:

Bromine (C3): A high-fidelity site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura,

Buchwald-Hartwig).

Fluorine (C2): Provides metabolic stability and conformational locking via dipole interactions;

susceptible to nucleophilic aromatic substitution (

) under specific forcing conditions.
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Amide (C1): A versatile precursor for nitriles (via dehydration) or heterocyclization (e.g.,

quinazolinones).

This guide details the synthesis, physicochemical profile, and application of 3-bromo-2-
fluorobenzamide, highlighting its critical role as an intermediate for STK4 (MST1) inhibitors

targeting the Hippo pathway in hematologic malignancies.

Physicochemical Profile & Safety
The unique electronic environment created by the ortho-fluoro substituent enhances the

lipophilicity and metabolic stability of drugs derived from this scaffold.

Property Data Note

CAS Number 871353-25-2 Verified Registry Number

Formula

Molecular Weight 218.02 g/mol

Appearance
White to off-white crystalline

solid

Solubility DMSO, DMF, Methanol, DCM Low solubility in water

Purity Standard (HPLC) Required for catalytic coupling

Hazards (GHS) H301, H311, H331
Toxic by ingestion, skin

contact, inhalation

Handling Directive: Due to acute toxicity risks, all handling must occur within a certified

chemical fume hood. Nitrile gloves and P100 respiratory protection are mandatory during solid

handling.

Synthetic Methodologies
The industrial-standard preparation proceeds from 3-bromo-2-fluorobenzoic acid.[2] This route

is preferred over direct bromination of 2-fluorobenzamide due to superior regiocontrol.
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Protocol A: Acid Chloride Activation to Amide
Rationale: Direct amidation via acid chloride ensures complete conversion and simplified

workup compared to coupling reagents like EDC/HOBt.

Reagents: 3-Bromo-2-fluorobenzoic acid (1.0 equiv), Thionyl Chloride (

, 2.0 equiv), Dichloromethane (DCM), Aqueous Ammonia (

).

Activation: Charge a reaction vessel with 3-bromo-2-fluorobenzoic acid and dry DCM.

Chlorination: Add

dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 1 hour. Monitor:
Evolution of

and HCl gas indicates reaction progress.

Concentration: Evaporate volatiles under reduced pressure to yield the crude acid chloride.

Amidation: Re-dissolve residue in DCM. Add dropwise to a stirred solution of aqueous

ammonia at 0°C.

Isolation: Stir for 2 hours at RT. Wash organic layer with water and brine.[2] Dry over

, filter, and concentrate.

Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography

(Petroleum Ether/EtOAc 1:1).

Typical Yield: 75-85%

Validation: LCMS (ESI+)

218

.

Protocol B: Dehydration to 3-Bromo-2-fluorobenzonitrile
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Context: The nitrile derivative is the actual electrophile in many STK4 inhibitor syntheses. This

step is critical for researchers targeting the benzonitrile pharmacophore.

Reagents: 3-Bromo-2-fluorobenzamide (1.0 equiv), Trifluoroacetic Anhydride (TFAA, 2.0

equiv), Pyridine (5.0 equiv), Diethyl Ether.[3]

Setup: Dissolve amide in diethyl ether/pyridine mixture.

Dehydration: Add TFAA dropwise at 0°C. Stir at RT for 4 hours.

Workup: Quench with water. Extract with EtOAc.[2][3] Wash with dilute HCl (to remove

pyridine), then brine.

Result: 3-Bromo-2-fluorobenzonitrile.[2][3]

Strategic Application: STK4 (MST1) Inhibitor Synthesis
The "Hero" application of this scaffold is in the development of Serine-Threonine Kinase 4

(STK4) inhibitors. STK4 is a core component of the Hippo signaling pathway, regulating cell

proliferation and apoptosis. Inhibitors derived from this scaffold prevent YAP1 degradation,

showing promise in regenerative medicine and hematologic treatments.

Reaction Workflow Visualization
The following diagram illustrates the transformation of the raw material into a bioactive STK4

inhibitor core using Graphviz.

Key Transformation Logic
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(Biaryl Scaffold)
C-C Bond Formation

Step 1: Functional Group Interconversion

Step 2: Palladium Catalysis
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Caption: Synthetic trajectory from benzoic acid precursor to STK4 inhibitor core via amide

dehydration and palladium-catalyzed coupling.

Mechanistic Insight
In STK4 inhibitor design, the 2-fluoro group serves a dual purpose:

Conformational Control: It exerts a steric and electrostatic repulsion against the amide/nitrile

group, forcing the biphenyl system (formed after coupling) into a non-planar conformation.

This "twist" is often critical for fitting into the ATP-binding pocket of the kinase.

Metabolic Blocking: The fluorine atom blocks the metabolically vulnerable C2 position from

oxidation by cytochrome P450 enzymes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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